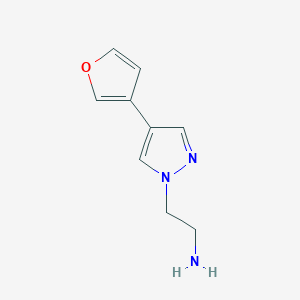
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH
説明
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH (Boc-Lys-Leu-Ala-Leu-OH) is an amino acid peptide sequence composed of five amino acids. It is a synthetic peptide that is commonly used in laboratory experiments to study the structure, function, and biochemical and physiological effects of peptides. Boc-Lys-Leu-Ala-Leu-OH is a highly versatile peptide that has been used in a variety of research applications, including drug discovery, protein engineering, and biochemistry.
科学的研究の応用
Synthesis and Peptide Linking
The compound Boc-Lys(Fmoc)-Leu-Ala-Leu-OH is used in the synthesis and structure characterization of peptides. Zhao Yi-nan and Melanie Key (2013) highlighted the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, emphasizing the challenges in synthesizing polypeptides such as low yield and purification difficulties. Their work provides a basis for amino protection reaction and polypeptide synthesis, relevant to the study of this compound (Zhao Yi-nan & Melanie Key, 2013).
Hydrophobic Peptide Manufacturing
Firuz Shakoori and Archana Gangakhedkar (2014) discussed the use of polylysine linkers in the manufacturing of hydrophobic peptides, a common component in cancer vaccinations. The study demonstrated the utility of a hydrophilic peptide 'tail' in the purification of hydrophobic peptides, facilitating large-scale production for clinical trials. This research might be indirectly related to the applications of this compound in producing peptides with similar hydrophobic characteristics (Firuz Shakoori & Archana Gangakhedkar, 2014).
Gelation Capability and Supramolecular Chemistry
Zong Qianying et al. (2016) explored the synthesis and gelation capability of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s, which could relate to the structural and functional properties of this compound. Their findings on the self-assembly into 3D structures and the impact on gelation properties in various solvents provide insights into the potential applications of similar peptides in creating stable organogels (Zong Qianying et al., 2016).
Modification and Functionalization
Y. Dacheng (2010) discussed the synthesis of site-specifically modified lysine, which could be extended to the modification of peptides like this compound. The study emphasizes the successful site-directed modification of lysine, which could be crucial for specific applications in peptide synthesis and functionalization (Y. Dacheng, 2010).
作用機序
Peptides like “Boc-Lys(Fmoc)-Leu-Ala-Leu-OH” are often used in research as tools to probe biological systems. They can be designed to interact with specific proteins or other molecules in a cell, and their effects can provide insights into the roles of these targets. The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly used in peptide synthesis to protect amine groups and are removed during or after synthesis .
生化学分析
Biochemical Properties
Boc-Lys(Fmoc)-Leu-Ala-Leu-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, the Fmoc group is commonly used in solid-phase peptide synthesis, where it protects the amino group of lysine during the coupling reactions . The Boc group, on the other hand, protects the side chain of lysine and is removed during the final deprotection step . These protective groups ensure the correct assembly of the peptide chain, preventing unwanted side reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can be used to study the effects of specific peptide sequences on cell function. For example, peptides containing lysine residues can interact with cell surface receptors, influencing signal transduction pathways . Additionally, the presence of leucine and alanine residues in the peptide sequence can affect protein-protein interactions and cellular localization .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group protects the amino group of lysine, allowing for selective deprotection and coupling during peptide synthesis . The Boc group protects the side chain of lysine, preventing unwanted side reactions during synthesis . These protective groups are removed in a stepwise manner, ensuring the correct assembly of the peptide chain. The compound can also interact with enzymes, either inhibiting or activating their activity, depending on the specific peptide sequence and the target enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored under appropriate conditions, such as at low temperatures and in the absence of moisture . Prolonged exposure to harsh conditions, such as high temperatures or acidic environments, can lead to degradation and loss of activity . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . In some cases, high doses of the compound can result in toxic or adverse effects, such as cell death or tissue damage . It is important to carefully control the dosage and monitor the effects of the compound in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by proteases, which cleave the peptide bonds and release the individual amino acids . These amino acids can then enter various metabolic pathways, such as the citric acid cycle or amino acid biosynthesis . The presence of protective groups, such as Boc and Fmoc, can influence the metabolic stability and degradation of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and be distributed to various cellular compartments . The presence of protective groups can affect the localization and accumulation of the compound within specific cellular regions .
Subcellular Localization
This compound can localize to specific subcellular compartments, depending on its sequence and protective groups. The compound can be targeted to specific organelles, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The subcellular localization of the compound can influence its activity and function, affecting processes such as gene expression, protein synthesis, and cellular metabolism .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59N5O9/c1-24(2)21-33(37(49)43-26(5)35(47)45-34(38(50)51)22-25(3)4)44-36(48)32(46-40(53)55-41(6,7)8)19-13-14-20-42-39(52)54-23-31-29-17-11-9-15-27(29)28-16-10-12-18-30(28)31/h9-12,15-18,24-26,31-34H,13-14,19-23H2,1-8H3,(H,42,52)(H,43,49)(H,44,48)(H,45,47)(H,46,53)(H,50,51)/t26-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPHYGVMZPCJZ-OPPLUPLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)
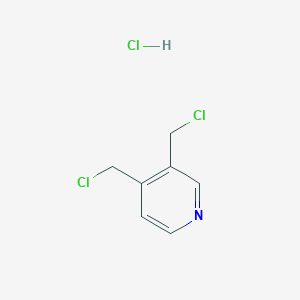
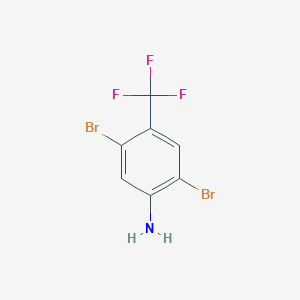
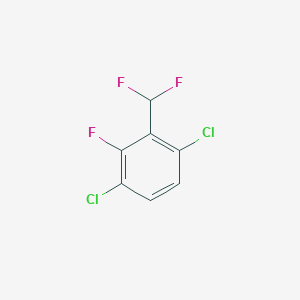
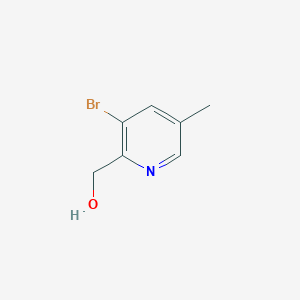
![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)
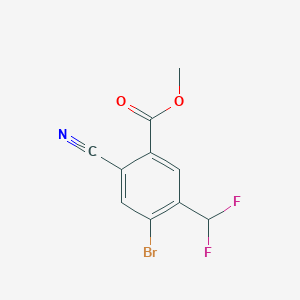
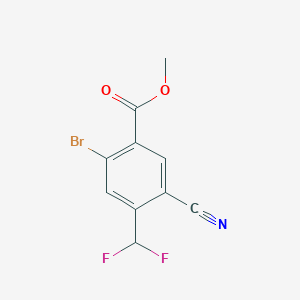
![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)


